3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-methyl-1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-12(18)10-17(13(14)19)11-2-4-15(5-3-11)23(20,21)16-6-8-22-9-7-16/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGVFOSPKYMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the piperidine ring using morpholine and a sulfonyl chloride reagent under basic conditions.
Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The structure of the compound features an imidazolidine core with a morpholinosulfonyl piperidine substituent, which is critical for its biological activity.
Medicinal Chemistry
Inhibitors of Protein Kinases
Research has indicated that compounds similar to 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can act as inhibitors of various protein kinases, including SYK and JAK kinases. These kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them important targets for cancer therapies .
Anticancer Activity
Case Study: Inhibition of Tumor Growth
In a study involving xenograft models, the compound demonstrated significant inhibition of tumor growth in breast cancer models. The mechanism was attributed to the downregulation of pathways associated with cell cycle progression and apoptosis resistance .
Neurological Disorders
Potential Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties. It has been shown to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Broad-Spectrum Efficacy
Research has indicated that derivatives of this compound possess antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Table 1: Summary of Biological Activities
Table 2: Case Studies Overview
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Hydantoin Derivatives
Hydantoin derivatives are well-studied for their pharmacological properties. Below is a comparative analysis:
| Compound Name | Substituents | Key Targets | LogP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3-methyl, 1-(morpholinosulfonyl-piperidine) | Hypothetical: GPCRs, ion channels | ~1.8* | ~385.5* |
| Phenytoin | 5,5-diphenyl | Voltage-gated Na⁺ channels | 2.5 | 252.3 |
| Ethotoin | 3-ethyl, 5-phenyl | Voltage-gated Na⁺ channels | 1.9 | 218.3 |
| Fosphenytoin (prodrug) | Phosphate ester | Prodrug for phenytoin | -0.7 | 406.3 |
Key Findings :
- The morpholinosulfonyl-piperidine group in the target compound enhances polarity (lower LogP vs.
- Unlike phenytoin, which directly modulates Na⁺ channels, the target compound’s sulfonamide moiety may favor GPCR interactions, similar to cannabinoid receptor ligands (e.g., WIN 55212-2) .
Sulfonamide-Containing Compounds
Sulfonamide groups are common in GPCR modulators. A comparison with cannabinoid receptor ligands is illustrative:
Key Findings :
- The target compound’s sulfonamide-piperidine group resembles WIN 55212-2’s sulfonamide motifs, which exhibit CB2 selectivity . However, its hydantoin core diverges from classical cannabinoid scaffolds.
- Unlike HU-210 (high CB1/CB2 affinity), the target compound’s bulkier structure may limit receptor binding, though this requires experimental validation.
Functional and Pharmacokinetic Properties
| Property | Target Compound | Phenytoin | WIN 55212-2 |
|---|---|---|---|
| Solubility (aq.) | High (sulfonamide group) | Low | Moderate |
| Metabolic Stability | Likely stable (rigid core) | Hepatic oxidation | Hepatic glucuronidation |
| CNS Penetration | Moderate (polar group) | High | High |
Key Findings :
- The morpholinosulfonyl group improves solubility but may reduce CNS efficacy compared to phenytoin or WIN 55212-2.
Biological Activity
3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, with the CAS number 2178773-94-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₃H₂₂N₄O₅S
- Molecular Weight: 346.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in various physiological processes. The morpholinosulfonyl group enhances its solubility and bioavailability, which may contribute to its efficacy in therapeutic applications.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Research has also shown that this compound may possess neuroprotective properties. Animal models suggest that it can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels further supports its potential as a neuroprotective agent.
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective effects, the compound has demonstrated anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and chemokines in vitro, suggesting a potential role in treating inflammatory disorders.
Case Studies
- In Vitro Studies : A series of assays conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
- Animal Models : In rodent models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of neuronal damage.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
The synthesis typically involves multi-step pathways, including:
- Piperidine functionalization : Introduction of the morpholinosulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Imidazolidine-2,4-dione formation : Cyclization of urea derivatives or condensation of α-amino acids with carbonyl compounds, often requiring catalysts like p-toluenesulfonic acid . Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and carbonyl signals (δ 170–180 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what are the limitations of these methods?
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with proteins (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the morpholinosulfonyl group and hydrophobic interactions with the piperidine ring .
- Limitations : Force field inaccuracies for sulfonamide moieties and solvation effects may lead to false positives. MD simulations (>100 ns) improve reliability but require high computational resources .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
- Structural tweaking : Modify the morpholinosulfonyl group to a piperazine analog and assess activity shifts, isolating contributions of specific substituents .
Q. How do solvent polarity and temperature gradients influence the compound’s stability during long-term storage?
- Accelerated stability studies : Store samples in DMSO, ethanol, or PBS at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the imidazolidine-dione ring) .
- Recommendation : Lyophilized powders in inert atmospheres (argon) at -20°C show minimal degradation over 12 months .
Q. What experimental designs optimize the synthesis for scalability while minimizing hazardous byproducts?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time and side products (e.g., Omura-Sharma-Swern oxidation adapted for imidazolidine intermediates) .
- Green chemistry principles : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) and employ biocatalysts for selective sulfonylation .
Methodological Challenges
Q. How can researchers address low yields in the final cyclization step of the imidazolidine-2,4-dione core?
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield by 15–20% .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
Q. What protocols ensure reproducibility in biological assays given the compound’s solubility limitations?
- Solubility enhancement : Use co-solvents (5% DMSO in PBS) or formulate as nanoparticles (liposomal encapsulation) .
- Standardized protocols : Pre-dissolve the compound in DMSO (stock concentration ≤10 mM) and dilute in assay buffers to avoid precipitation .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite analysis : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
